

What is the structure of 3,4-Dimethoxyphenethylamine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxyphenethylamine

Cat. No.: B193588

[Get Quote](#)

An In-depth Technical Guide to **3,4-Dimethoxyphenethylamine**

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known by synonyms such as Homoveratrylamine and O,O-dimethyldopamine, is a phenethylamine derivative.^[1] Structurally, it is an analog of the key human neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the benzene ring replaced by methoxy groups.^{[1][2]} This compound is also chemically related to mescaline (3,4,5-trimethoxyphenethylamine).^{[2][3]}

DMPEA is found as a natural product in various plant species, including certain cacti, and is also an endogenous metabolite present in human urine as a product of catecholamine metabolism.^{[1][3]} Historically, it gained significant attention for its potential connection to schizophrenia, though this link has been largely discredited.^[1] In contemporary research and pharmaceutical development, DMPEA is primarily valued as a versatile chemical intermediate for the synthesis of various isoquinoline alkaloids and pharmaceutical agents, and as a tool in neurodegenerative disease research.^{[4][5][6]}

Chemical Structure and Properties

3,4-Dimethoxyphenethylamine is an aromatic ether and a derivative of 2-phenylethylamine, featuring methoxy substituents at the 3- and 4-positions of the phenyl ring.^{[3][7]}

Chemical Identifiers

Identifier	Value
IUPAC Name	2-(3,4-dimethoxyphenyl)ethan-1-amine [2]
CAS Number	120-20-7 [2]
Molecular Formula	C ₁₀ H ₁₅ NO ₂ [1] [2]
Molecular Weight	181.235 g·mol ⁻¹ [2] [8]
SMILES	<chem>COC1ccc(CCN)cc1OC</chem>
InChI	1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 [2]

| InChI Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N[\[2\]](#) |

Physical and Chemical Properties

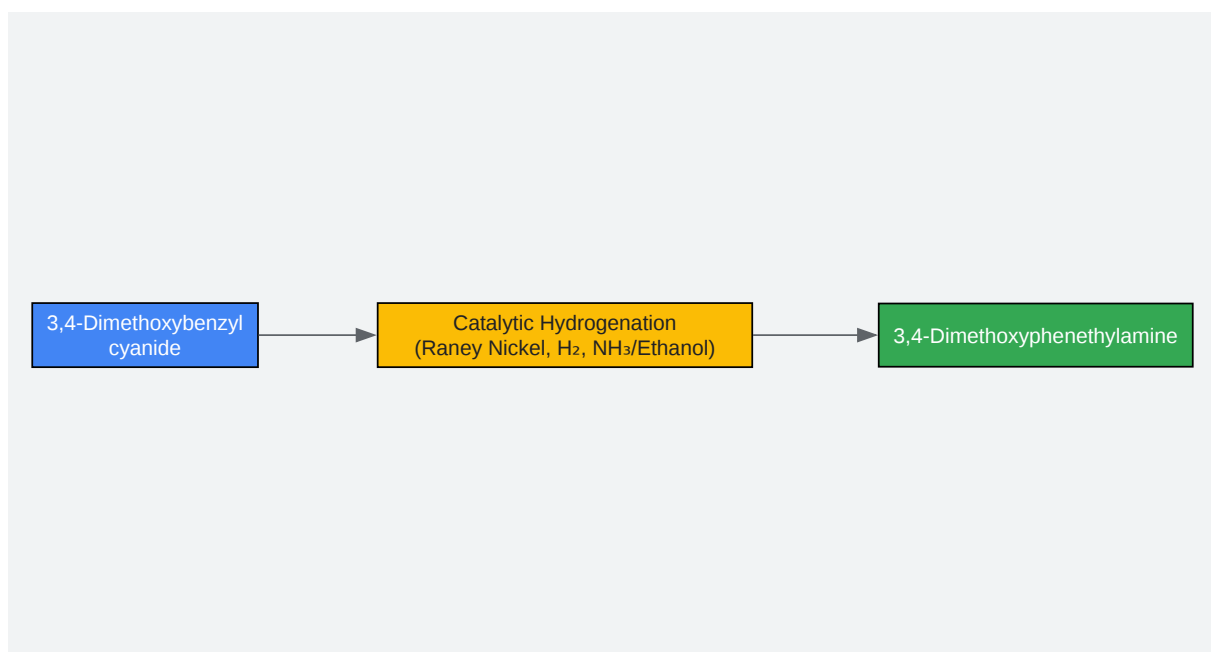
Property	Value
Appearance	Colorless to pale yellow clear liquid/oil [4] [5]
Melting Point	12-15 °C [5]
Boiling Point	188 °C at 15 mmHg (2.0 kPa) [3] [5]
Density	1.074 g/mL at 25 °C [3]
Refractive Index	n _{20/D} 1.546 [3]
Solubility	Soluble in chloroform and methanol [5]

| Topological Polar Surface Area | 44.50 Å²[\[8\]](#) |

Synthesis of 3,4-Dimethoxyphenethylamine

Several synthesis routes for DMPEA have been documented. A prevalent industrial method involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (also known as 3,4-dimethoxybenzyl cyanide).[\[4\]](#)[\[5\]](#) An alternative classical approach begins with the condensation

of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane, followed by the reduction of the resulting β -nitro-3,4-dimethoxyphenylethylene intermediate.[4]



[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from a documented industrial synthesis process for producing high-purity **3,4-Dimethoxyphenethylamine**.^[9]

Materials:

- 3,4-dimethoxybenzyl cyanide (100 kg)
- 80-96% aqueous ethanol (310 L)

- Ammonia (9-12% concentration in the ethanol solution)
- Raney-nickel catalyst (24 kg), pre-treated
- High-pressure reactor

Procedure:

- The high-pressure reactor is charged with 100 kg of crystalline 3,4-dimethoxybenzyl cyanide.
- 310 L of an 80-96% aqueous ethanol solution containing 9-12% ammonia is added to the reactor.
- 24 kg of pre-treated Raney-nickel catalyst is introduced into the mixture.
- The reactor is sealed and hydrogenation is carried out at a temperature of 48-60 °C under a hydrogen overpressure of 8 to 10 atmospheres.
- The reaction is monitored until completion.
- Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
- The filtrate is concentrated by evaporating the solvent under reduced pressure.
- The resulting residue is subjected to fractional distillation in vacuo to yield highly pure 3,4-dimethoxy- β -phenylethylamine (95.5 kg yield reported).^[9]

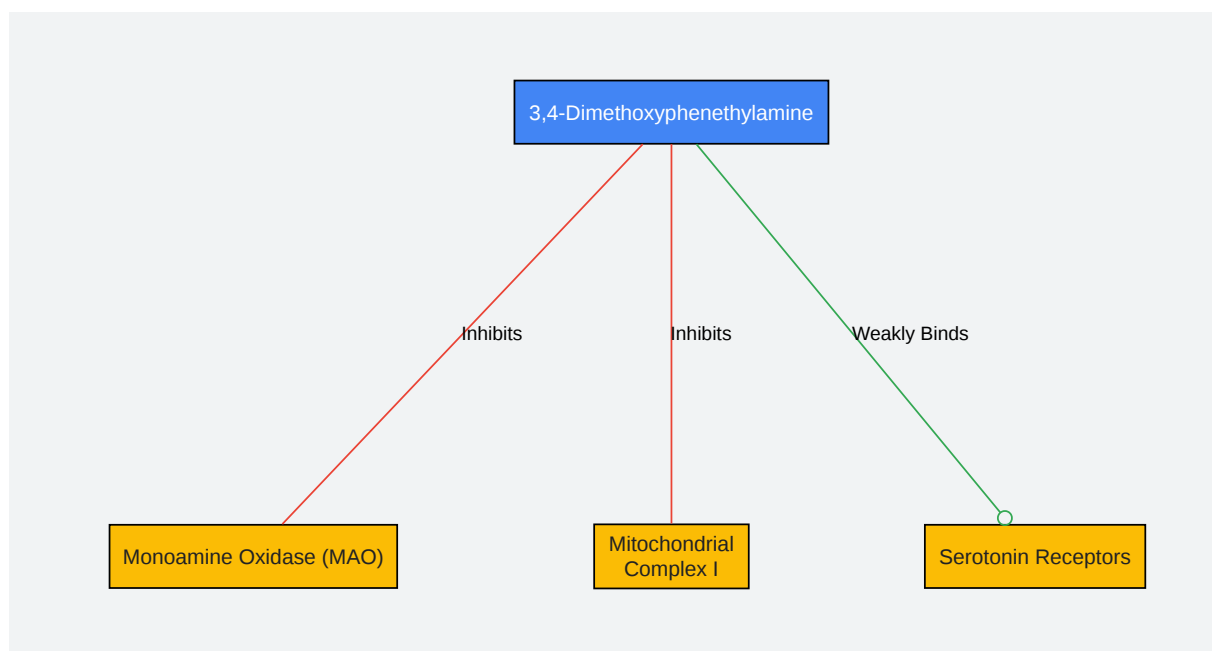
Biological Activity and Mechanism of Action

While DMPEA is structurally similar to dopamine, its direct pharmacological activity is limited. It is considered biologically inactive in humans at oral doses up to 1,000 mg.^[2] However, it exhibits specific biochemical properties relevant to researchers.

Key Biological Interactions:

- Monoamine Oxidase (MAO) Inhibition: DMPEA acts as a weak monoamine oxidase inhibitor, which can reduce the metabolic breakdown of neurotransmitters.^{[1][2][3]}

- Mitochondrial Respiration Inhibition: It is a potent inhibitor of mitochondrial complex I, a property that makes it a useful tool in studies related to neurodegenerative conditions like Parkinson's disease.[3][5]
- Serotonin Receptor Affinity: DMPEA shows weak affinity for serotonin receptors and has been observed to induce the head-twitch response in rodents, a behavior associated with serotonergic psychedelic effects.[2]



[Click to download full resolution via product page](#)

Fig. 2: Key biochemical interactions of DMPEA.

Spectroscopic Data

The structural characterization of **3,4-Dimethoxyphenethylamine** is well-documented through various spectroscopic methods. Full spectral data are available in public and commercial databases.[10][11][12]

Spectroscopic Method	Key Information
¹³ C NMR	Spectrum available in CDCl ₃ solvent, showing distinct peaks for the aromatic, ethylamine, and methoxy carbons. [11]
Infrared (IR)	Vapor phase IR spectrum is available for analysis of functional group vibrations. [12]
Mass Spectrometry (GC-MS)	Electron Ionization (EI) mass spectral data are available, providing fragmentation patterns for identification. [10] [13]
UV Spectroscopy	The hydrochloride salt exhibits absorption maxima at approximately 230 and 279 nm. [13]

Applications in Research and Development

The primary utility of DMPEA lies in its role as a building block in organic and pharmaceutical synthesis.

- **Pharmaceutical Intermediate:** It is a crucial intermediate in the synthesis of cardiovascular drugs, including Verapamil and Bevantolol.[\[4\]](#)[\[5\]](#)
- **Precursor for Isoquinolines:** DMPEA serves as a precursor for the synthesis of a wide range of isoquinoline alkaloids.[\[4\]](#)[\[6\]](#)
- **Neuroscience Research:** Its function as a methylated dopamine metabolite and an inhibitor of mitochondrial respiration makes it a valuable compound for researchers studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.[\[5\]](#)

Safety and Handling

3,4-Dimethoxyphenethylamine is classified as hazardous and requires careful handling in a laboratory setting.

Hazard Classification and Safety Precautions

Category	Information
Signal Word	Danger
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Personal Protective Equipment	Recommended PPE includes eye shields, gloves, and a dust mask (type N95 or equivalent).

| Storage | Store in a dry, cool, and light-protected environment to ensure stability.^[4] It is classified under storage class code 10 for combustible liquids. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. plantaedb.com [plantaedb.com]
- 9. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [What is the structure of 3,4-Dimethoxyphenethylamine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193588#what-is-the-structure-of-3-4-dimethoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com